molecular formula C8H7Br2I B1447073 1,3-Bis(bromomethyl)-5-iodobenzene CAS No. 107164-93-2

1,3-Bis(bromomethyl)-5-iodobenzene

Cat. No. B1447073
M. Wt: 389.85 g/mol
InChI Key: GMAQAYJAXIDDAH-UHFFFAOYSA-N
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Description

1,3-Bis(bromomethyl)benzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as m-Xylene dibromide, m-Xylylene dibromide, and α,α’-Dibromo-m-xylene .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(bromomethyl)benzene consists of a benzene ring with two bromomethyl groups attached at the 1 and 3 positions .


Physical And Chemical Properties Analysis

1,3-Bis(bromomethyl)benzene has a molar mass of 263.96 . More detailed physical and chemical properties such as boiling point, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Crystal Structure and Reactivity Studies

1,3-Bis(bromomethyl)-5-iodobenzene and related compounds have been studied for their crystal structures and chemical reactivity. For instance, the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed, revealing insights into their molecular conformations and packing in different crystalline environments. These studies are crucial for understanding the material properties and potential applications in materials science and chemistry (Szlachcic, Migda, & Stadnicka, 2007).

Supramolecular Chemistry and Coordination

Research has also focused on the potential of such compounds in supramolecular chemistry. The different supramolecular interactions mediated by Br atoms in the crystal structures of anisole derivatives, including compounds with bis(bromomethyl) groups, have been explored. These studies provide valuable information for the development of new materials with specific interaction capabilities and molecular architectures (Nestler, Schwarzer, & Gruber, 2018).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of 1,3-bis(bromomethyl)-5-iodobenzene have been employed in various catalytic processes. The compounds have been used as intermediates or catalysts in reactions like the Suzuki-Miyaura and Heck-Mirozoki cross-coupling, highlighting their utility in constructing complex organic molecules (Türkmen, Can, & Çetinkaya, 2009). Additionally, these compounds have been involved in the synthesis of alpha-amino acid derivatives under phase-transfer catalysis conditions, demonstrating their versatility in diverse chemical transformations (Kotha & Brahmachary, 2000).

Polymer Science

In polymer science, certain bromomethyl derivatives have been used in the synthesis of hyperbranched polyethers. These studies are essential for developing new polymeric materials with unique properties, potentially useful in various industrial applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

properties

IUPAC Name

1,3-bis(bromomethyl)-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2I/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAQAYJAXIDDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(bromomethyl)-5-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Díez-Barra, JC García-Martínez, J Guerra, V Hornillos… - 2002 - arkat-usa.org
The synthesis of dendrons 1–7 bearing azole (pyrazole, imidazole and 1, 2, 4-triazole) moieties is described. The synthesis of these compounds was carried out using different …
Number of citations: 5 www.arkat-usa.org
E Díez-Barra, JC García-Martínez… - The Journal of …, 2003 - ACS Publications
New dendrons and dendrimers with dendritic arms composed of alternate phenyleneethynylene and phenylenevinylene moieties have been efficiently synthesized using orthogonal …
Number of citations: 24 pubs.acs.org
J Andréasson, SD Straight, TA Moore… - Journal of the …, 2008 - ACS Publications
In data processing, an encoder can compress digital information for transmission or storage, whereas a decoder recovers the information in its original form. We report a molecular triad …
Number of citations: 206 pubs.acs.org
C Stangel, A Charisiadis, GE Zervaki… - The Journal of …, 2017 - ACS Publications
In this study, a new modified C 60 derivative with an oPE/oPPV conjugated bridge bearing two pyridyl groups has been used in combination with a flexible porphyrin dimer (ZnP 2 ) to …
Number of citations: 23 pubs.acs.org
G Cheng, AMZ Slawin, NR Vautravers… - Organic & …, 2011 - pubs.rsc.org
A range of dendritic molecules was made using the monodentate SEMI-ESPHOS phosphine oxide ligand, which was derivatised with a series of functional groups including bromide, …
Number of citations: 6 pubs.rsc.org
SJ Gregson, LA Masterson, B Wei… - Journal of Medicinal …, 2017 - ACS Publications
Three rationally designed pyrrolobenzodiazepine (PBD) drug-linkers have been synthesized via intermediate 19 for use in antibody–drug conjugates (ADCs). They lack a cleavable …
Number of citations: 29 pubs.acs.org
M Schüttel - 2023 - infoscience.epfl.ch
Macrocycles have raised much interest in the pharmaceutical industry due to their ability to bind challenging targets while often still being able to cross membranes to reach intracellular …
Number of citations: 0 infoscience.epfl.ch
A Alam - 2014 - lib.buet.ac.bd
Dendrimers and metallodendrimers are large and complex molecules with very well defined chemical structures. From a polymer chemistry point of view, dendrimers are nearly perfect …
Number of citations: 0 lib.buet.ac.bd
B Zhang - 2007 - research.library.mun.ca
This thesis mainly describes the application of the valence isomerization-dehydrogenation (VID) reaction in the syntheses of cyclic pyrene-containing molecules. -- The pyrene-…
Number of citations: 4 research.library.mun.ca
JC García‐Martínez, C Atienza… - Journal of mass …, 2009 - Wiley Online Library
An extensive study by matrix‐assisted laser desorption/ionization time‐of‐flight (MALDI‐TOF) mass spectrometry (MS) of some first‐generation and second‐generation lanthanide(III)‐…

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